An In-Depth Technical Guide to Aclonifen-d5: Molecular Structure, Mechanisms, and Experimental Protocols
An In-Depth Technical Guide to Aclonifen-d5: Molecular Structure, Mechanisms, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclonifen is a diphenyl ether herbicide utilized for the pre-emergence control of a broad spectrum of grass and broadleaf weeds in various agricultural crops. Its deuterated isotopologue, Aclonifen-d5, serves as a crucial internal standard for the accurate quantification of Aclonifen residues in environmental and biological matrices through mass spectrometry-based methods. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and relevant experimental protocols for Aclonifen-d5, tailored for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development.
Molecular Structure and Properties
Aclonifen-d5 is a stable, isotopically labeled version of Aclonifen where five hydrogen atoms on the phenoxy ring have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than its unlabeled counterpart, allowing for its differentiation in mass spectrometric analysis.
Chemical and Physical Properties
The key chemical and physical properties of Aclonifen and Aclonifen-d5 are summarized in the table below for easy comparison.
| Property | Aclonifen | Aclonifen-d5 |
| IUPAC Name | 2-chloro-6-nitro-3-phenoxyaniline | 2-chloro-6-nitro-3-(phenoxy-d5)aniline |
| CAS Number | 74070-46-5[1] | 2469279-06-7 |
| Chemical Formula | C₁₂H₉ClN₂O₃[1] | C₁₂H₄D₅ClN₂O₃[2] |
| Molecular Weight | 264.67 g/mol [3] | 269.70 g/mol |
| Appearance | Light yellow to yellow solid | Light yellow to yellow solid |
| SMILES | Nc1c(--INVALID-LINK--[O-])ccc(Oc2ccccc2)c1Cl | [2H]c1c([2H])c([2H])c(Oc2ccc(--INVALID-LINK--[O-])c(N)c2Cl)c([2H])c1[2H] |
| InChI | InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2 | InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2/i1D,2D,3D,4D,5D |
Mechanism of Action of Aclonifen
The herbicidal activity of Aclonifen stems from its multi-targeted inhibitory action on key plant biosynthetic pathways. While initially believed to primarily inhibit protoporphyrinogen oxidase (PPO) and carotenoid biosynthesis, recent research has unveiled a novel and primary target: solanesyl diphosphate synthase (SPS).
Primary Target: Solanesyl Diphosphate Synthase (SPS)
Aclonifen is now classified as a Group 32 herbicide, acting as an inhibitor of solanesyl diphosphate synthase. SPS is a crucial enzyme in the biosynthesis of plastoquinone, a vital component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase in the carotenoid biosynthesis pathway. By inhibiting SPS, Aclonifen disrupts the production of plastoquinone, leading to a downstream inhibition of carotenoid synthesis and subsequent bleaching of the plant tissue.
Secondary Targets
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Phytoene Desaturase (PDS): Aclonifen can also directly inhibit phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. This inhibition leads to the accumulation of phytoene, a colorless precursor, and a lack of colored carotenoids, contributing to the characteristic bleaching symptoms.
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Protoporphyrinogen Oxidase (PPO): At higher concentrations, Aclonifen can inhibit PPO, an enzyme involved in chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and necrosis.
Quantitative Inhibition Data
The following table summarizes the known inhibitory concentrations (IC50) of Aclonifen against its primary target enzymes in Arabidopsis thaliana.
| Enzyme Target | IC50 (µM) |
| AtSPS1 | ~1 |
| AtSPS2 | ~1 |
Data sourced from a dose-response curve of Aclonifen inhibition for AtSPS1 and AtSPS2.
Experimental Protocols
Synthesis of Aclonifen-d5
For the introduction of deuterium, deuterated phenol (phenol-d6) would likely be used in the Ullmann ether synthesis step. Alternatively, methods for direct deuteration of aromatic compounds using deuterated reagents under specific catalytic conditions could be employed.
Use of Aclonifen-d5 as an Internal Standard in LC-MS/MS Analysis
Aclonifen-d5 is an ideal internal standard for the quantification of Aclonifen in various matrices due to its similar chemical and physical properties and co-elution with the unlabeled analyte, which helps to correct for matrix effects and variations in instrument response.
Sample Preparation (General Protocol for Soil):
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Extraction: A known weight of the soil sample is extracted with an appropriate organic solvent, such as acetonitrile or a mixture of acetonitrile and water. The sample is typically shaken or sonicated to ensure efficient extraction.
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Internal Standard Spiking: A known amount of Aclonifen-d5 solution is added to the extraction solvent prior to extraction.
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QuEChERS Cleanup (Optional but Recommended): For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup step can be employed to remove interfering compounds. This typically involves the addition of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and a dispersive solid-phase extraction (d-SPE) step with sorbents like PSA (primary secondary amine) to remove organic acids, sugars, and fatty acids.
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Centrifugation and Filtration: The extract is centrifuged to pellet solid particles, and the supernatant is filtered through a 0.22 µm filter before injection into the LC-MS/MS system.
LC-MS/MS Parameters (Illustrative):
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient elution with water and acetonitrile or methanol, both typically containing a small amount of formic acid or ammonium formate to improve ionization.
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Flow Rate: 0.2-0.5 mL/min.
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Injection Volume: 5-10 µL.
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Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for both Aclonifen and Aclonifen-d5 for accurate identification and quantification.
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Solanesyl Diphosphate Synthase (SPS) Inhibition Assay
This assay is designed to measure the inhibitory effect of Aclonifen on SPS activity.
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Enzyme Preparation: Recombinant SPS from a plant source (e.g., Arabidopsis thaliana) is expressed and purified.
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Reaction Mixture: The assay mixture typically contains a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl₂), a detergent (e.g., Triton X-100), the substrates farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP), and the purified SPS enzyme.
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Inhibitor Addition: Aclonifen, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A control with the solvent alone is also prepared.
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Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C) for a set period.
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Detection of Product Formation: The activity of SPS is determined by measuring the formation of the product, solanesyl diphosphate. This can be done using various methods, such as radioisotope-based assays or by coupling the reaction to a subsequent enzymatic reaction that produces a detectable signal (e.g., colorimetric or fluorescent).
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Data Analysis: The percentage of inhibition at each Aclonifen concentration is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling and Metabolic Pathways
The inhibitory actions of Aclonifen disrupt critical metabolic pathways in plants, leading to the observed herbicidal effects. The following diagrams illustrate the key pathways affected by Aclonifen.
Caption: Aclonifen's multi-target mechanism of action.
Caption: Experimental workflow for Aclonifen analysis using Aclonifen-d5.
